![molecular formula C8H7NS B016290 1H-Indole-3-thiol CAS No. 480-94-4](/img/structure/B16290.png)
1H-Indole-3-thiol
Overview
Description
1H-Indole-3-thiol is a chemical compound with the molecular formula C8H7NS . It is also known by other names such as 3-Mercaptoindole and 3-Thio-1H-indole . The molecular weight of this compound is 149.21 g/mol .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the field of organic chemistry . Indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-thiol consists of a benzene ring fused with a pyrrole ring, with a thiol group attached to the third carbon of the indole ring . The InChI representation of the molecule is InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H
.
Chemical Reactions Analysis
Indole derivatives, including 1H-Indole-3-thiol, have been found to be involved in a variety of chemical reactions . For instance, they have been used as intermediates in the synthesis of biologically active compounds and indole alkaloids .
Physical And Chemical Properties Analysis
1H-Indole-3-thiol has a molecular weight of 149.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 16.8 Ų . The complexity of the molecule is computed to be 126 .
Scientific Research Applications
Cancer Treatment
1H-Indole-3-thiol: and its derivatives have shown promise in the treatment of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in the development of anticancer drugs . The specific mechanisms by which these compounds affect cancer cells are an active area of research, with the potential to lead to new therapeutic strategies.
Antimicrobial Activity
Research indicates that indole derivatives possess antimicrobial properties, making them valuable in the fight against infectious diseases1H-Indole-3-thiol can be utilized in the synthesis of compounds that target pathogenic microbes, offering a pathway to new antibiotics .
Treatment of Disorders
Indole compounds are being explored for their potential in treating various disorders within the human body. This includes neurological disorders, where 1H-Indole-3-thiol may play a role in the development of neuroprotective agents .
Synthesis of Alkaloids
Indoles are integral to the structure of many natural alkaloids1H-Indole-3-thiol serves as a building block in the synthesis of these complex molecules, which have a wide range of pharmacological effects .
Multicomponent Reactions (MCRs)
1H-Indole-3-thiol: is used in MCRs to create a variety of heterocyclic compounds. These reactions are valuable in organic synthesis, allowing for the efficient construction of diverse molecular structures with potential biological activity .
Development of Analgesics
Some indole derivatives have shown analgesic properties, providing pain relief without the high ulcerogenic index associated with traditional painkillers1H-Indole-3-thiol could be a precursor in the synthesis of these new analgesic compounds .
Mechanism of Action
Target of Action
1H-Indole-3-thiol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-thiol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indole-3-thiol may also interact with similar biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that 1H-Indole-3-thiol may have a wide range of molecular and cellular effects.
Future Directions
While specific future directions for 1H-Indole-3-thiol are not mentioned in the retrieved papers, the study and development of indole derivatives continue to be a significant area of research in organic chemistry . The exploration of novel methods of synthesis and the investigation of their biological activities are potential areas of future research .
properties
IUPAC Name |
1H-indole-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFRUBQVZGVXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197392 | |
Record name | 1H-Indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-thiol | |
CAS RN |
480-94-4 | |
Record name | 1H-Indole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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